molecular formula C10H16ClN3 B594550 3-(Piperazin-1-yl)aniline hydrochloride CAS No. 125421-98-9

3-(Piperazin-1-yl)aniline hydrochloride

Cat. No.: B594550
CAS No.: 125421-98-9
M. Wt: 213.709
InChI Key: YOEUZWWMUIPIAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperazin-1-yl)aniline hydrochloride is a chemical compound with the molecular formula C10H16ClN3. It is a derivative of piperazine and aniline, and it is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically found in solid form and is known for its stability under inert atmospheric conditions .

Mechanism of Action

Target of Action

3-(Piperazin-1-yl)aniline hydrochloride is a derivative of piperazine, which is known to have a wide range of biological activities . The primary targets of this compound are dopamine and serotonin receptors . Dopamine and serotonin are neurotransmitters that play crucial roles in various physiological functions, including mood regulation, sleep, and cognition .

Mode of Action

The compound acts as an antagonist at dopamine and serotonin receptors . An antagonist is a substance that inhibits the function of a receptor by binding to it and blocking the binding of its natural ligands. In this case, this compound prevents dopamine and serotonin from binding to their respective receptors, thereby modulating the neurotransmission of these chemicals .

Biochemical Pathways

The antagonistic action of this compound on dopamine and serotonin receptors affects several biochemical pathways. These pathways are involved in the regulation of mood, sleep, and cognition . The downstream effects of this modulation can lead to changes in these physiological functions, potentially contributing to its antipsychotic effects .

Pharmacokinetics

The compound’s molecular weight, which is 21371 , suggests that it may have suitable pharmacokinetic properties, as per Lipinski’s rule of five .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effects on dopamine and serotonin receptors . By blocking these receptors, the compound can modulate the neurotransmission of dopamine and serotonin, leading to changes in mood, sleep, and cognition . This modulation is thought to contribute to the compound’s potential antipsychotic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability . Additionally, factors such as the presence of other drugs, the physiological state of the individual, and genetic variations can influence the compound’s action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)aniline hydrochloride involves the reaction of piperazine with aniline under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines, which are then deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

3-(Piperazin-1-yl)aniline hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperazin-1-yl)aniline hydrochloride is unique due to its combined piperazine and aniline structures, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .

Properties

IUPAC Name

3-piperazin-1-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEUZWWMUIPIAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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